molecular formula C12H18O B8534921 2-(2-Formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene

2-(2-Formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene

Cat. No.: B8534921
M. Wt: 178.27 g/mol
InChI Key: UJOYFNQUCLANMV-UHFFFAOYSA-N
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Description

2-(2-Formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)propanal

InChI

InChI=1S/C12H18O/c1-9(2)11-7-6-10(3)12(11)5-4-8-13/h8,11H,1,4-7H2,2-3H3

InChI Key

UJOYFNQUCLANMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1)C(=C)C)CCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12 drops of 85% phosphoric acid were added to a mixture, cooled to -15° C in a laboratory autoclave, of 76 g of 3-isopropenyl-1-methyl-2-methylene-cyclopentan-1-ol and 72 g of ethyl vinyl ether. After gassing with argon, the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C (this took about 15 minutes) and held at this temperature until a distinct drop in pressure occurred (about 100 minutes). The reaction mixture was then quenched, taken up in ether, washed with aqueous bicarbonate solution and water, the solution dried over anhydrous magnesium sulphate and concentrated under reduced pressure. The crude product (110 g), obtained as a yellow oil, was fractionated and yielded 61 g (68%) of pure 2-(2-formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene having a woody, earthy fragrance; boiling point 0.2 = 64°-65° C; nD20 = 1.4888; IRfilm : νmax = 3080, 2725, 1725, 1642, 1440, 1370, 1060 and 895 cm-1.
Quantity
76 g
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reactant
Reaction Step One
Quantity
72 g
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reactant
Reaction Step One
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

12 drops of 85% phsophoric acid were added to a mixture, cooled to -15° C in a laboratory autoclave, of 76 g of 3-isopropenyl-1-methyl-2-methylene-cyclopentan-1-ol and 72 g of ethyl vinyl ether. After gassing with argon, the autoclave was brought, in an oil bath of 180° C, to an internal temperature of 150° C (this took about 15 minutes) and held at this temperature until a distinct drop in pressure occurred (about 100 minutes). The reaction mixture was then quenched, taken up in ether, washed with aqueous bicarbonate solution and water, the solution dried over anhydrous magnesium sulphate and concentrated under reduced pressure. The crude product (110 g), obtained as a yellow oil, was fractionated and yielded 61 g (68%) of pure 2-(2-formylethyl)-3-isopropenyl-1-methyl-cyclopent-1-ene having a woody, earthy fragrance; boiling point 0.2 = 64°-65° C; nD20 = 1.4888; IRfilm : νmax = 3080, 2725, 1725, 1642, 1440, 1370, 1060 and 895 cm-1.
[Compound]
Name
phsophoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Two

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